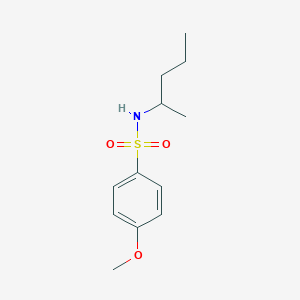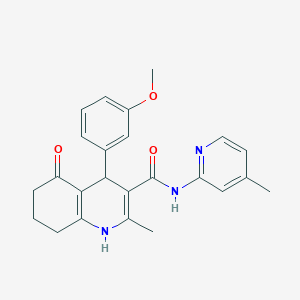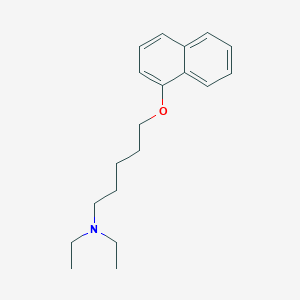![molecular formula C21H24N6 B4955831 N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrimidinamine](/img/structure/B4955831.png)
N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrimidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrimidinamine, also known as MP-10, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MP-10 is a selective agonist of the μ-opioid receptor, which plays a crucial role in pain management and addiction. In
Wirkmechanismus
N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrimidinamine acts as a selective agonist of the μ-opioid receptor, which is primarily responsible for mediating the analgesic effects of opioids. By binding to the μ-opioid receptor, N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrimidinamine activates downstream signaling pathways that ultimately lead to the inhibition of pain transmission in the spinal cord and brain. Unlike traditional opioid analgesics, however, N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrimidinamine does not activate other opioid receptors, such as the δ-opioid receptor, which are associated with side effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrimidinamine are primarily related to its interaction with the μ-opioid receptor. By activating the μ-opioid receptor, N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrimidinamine reduces the transmission of pain signals in the nervous system, leading to analgesia. Additionally, N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrimidinamine has been shown to produce a range of effects on the cardiovascular and respiratory systems, including decreased heart rate and blood pressure. These effects are thought to be mediated by the activation of opioid receptors in the brainstem.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrimidinamine for lab experiments is its selectivity for the μ-opioid receptor. This allows researchers to study the effects of μ-opioid receptor activation without the confounding effects of other opioid receptors. Additionally, N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrimidinamine has been shown to be highly effective in animal models of pain and addiction, making it a valuable tool for preclinical research.
One limitation of N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrimidinamine for lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental paradigms. Additionally, the potential for off-target effects of N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrimidinamine on other receptors or signaling pathways is not yet fully understood, highlighting the need for further research.
Zukünftige Richtungen
There are several future directions for research on N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrimidinamine. One area of interest is the potential for N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrimidinamine to be used as a treatment for opioid addiction in humans. Clinical trials are currently underway to investigate the safety and efficacy of N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrimidinamine in this context.
Another area of interest is the development of novel compounds based on the structure of N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrimidinamine. By modifying the chemical structure of N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrimidinamine, researchers may be able to optimize its pharmacological properties, such as solubility and selectivity, and develop more effective therapies for pain and addiction.
Finally, further research is needed to fully understand the mechanism of action of N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrimidinamine and the potential for off-target effects. By elucidating the molecular pathways involved in N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrimidinamine's effects, researchers may be able to identify new targets for drug development and improve the safety and efficacy of opioid therapies.
Synthesemethoden
The synthesis of N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrimidinamine involves several steps, including the reaction of 2-chloro-4-nitropyridine with 2-(4-(2-methylphenyl)piperazin-1-yl)ethanamine, followed by reduction with hydrogen gas in the presence of palladium on carbon. The resulting intermediate is then reacted with 2-chloro-5-methylpyrimidine to produce N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrimidinamine. The overall yield of the synthesis is approximately 20%.
Wissenschaftliche Forschungsanwendungen
N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrimidinamine has been extensively studied for its potential therapeutic applications, particularly in the fields of pain management and addiction. In preclinical studies, N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrimidinamine has been shown to be highly effective in reducing pain without producing the side effects associated with traditional opioid analgesics, such as respiratory depression and constipation. Additionally, N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrimidinamine has demonstrated efficacy in reducing drug-seeking behavior in animal models of addiction, suggesting its potential as a treatment for opioid addiction.
Eigenschaften
IUPAC Name |
N-[[2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl]methyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6/c1-17-6-2-3-8-19(17)26-12-14-27(15-13-26)20-18(7-4-9-22-20)16-25-21-23-10-5-11-24-21/h2-11H,12-16H2,1H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAGLZRXVSULFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=C(C=CC=N3)CNC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-tert-butylphenyl)-3-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-2(3H)-furanone](/img/structure/B4955753.png)


![2-{[2-(5-chloro-2-thienyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone](/img/structure/B4955768.png)
![3-{[1-(2-methyl-3-furoyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B4955776.png)


![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4955818.png)
![2-phenoxyethyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4955827.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]acetamide](/img/structure/B4955830.png)
![1-(4-fluorophenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4955835.png)


